A Technical Guide to the Physicochemical Properties of 2,6-Dioxaspiro[4.6]undec-8-ene
A Technical Guide to the Physicochemical Properties of 2,6-Dioxaspiro[4.6]undec-8-ene
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dioxaspiro[4.6]undec-8-ene (CAS No. 2060059-14-3), a spiroketal of interest in synthetic and medicinal chemistry. Spirocyclic scaffolds are increasingly sought after in drug discovery for their ability to introduce three-dimensionality, which can lead to improved metabolic stability and target specificity.[1] This document outlines the fundamental molecular characteristics, detailed protocols for analytical characterization, and expert insights into the interpretation of resulting data. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's properties for synthesis, purification, and application development.
Molecular Structure and Core Properties
2,6-Dioxaspiro[4.6]undec-8-ene is a bicyclic organic compound featuring a unique spiro architecture. The structure consists of a five-membered 1,3-dioxolane ring fused at a single carbon atom (the spiro center) to a seven-membered cycloheptene ring. This arrangement imparts distinct stereochemical properties and conformational rigidity.
Summary of Physicochemical Data
| Property | Value | Source |
| CAS Number | 2060059-14-3 | [2] |
| Molecular Formula | C₉H₁₄O₂ | [2] |
| Molecular Weight | 154.21 g/mol | [2] |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | [2] |
| LogP (Octanol/Water Partition Coeff.) | 1.5121 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Analytical Characterization Workflow
The comprehensive characterization of a novel or synthesized batch of 2,6-Dioxaspiro[4.6]undec-8-ene is critical for confirming its identity, purity, and stability. The following workflow illustrates a logical sequence of analytical techniques.
Caption: Workflow for the synthesis, purification, and physicochemical characterization of 2,6-Dioxaspiro[4.6]undec-8-ene.
Spectroscopic and Spectrometric Analysis
Structural elucidation and confirmation rely on a combination of spectroscopic techniques. Each method provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the precise connectivity and chemical environment of atoms within the molecule.
3.1.1 Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve 5-10 mg of purified 2,6-Dioxaspiro[4.6]undec-8-ene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is typically suitable for non-polar to moderately polar compounds.[3]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion, which is crucial for resolving complex spin systems.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. Key signals to observe would include the olefinic protons of the cycloheptene ring and the methylene protons of both the five- and seven-membered rings.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
3.1.2 Expected Spectral Features
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¹H NMR: One would expect to see signals in the olefinic region (~5.5-6.0 ppm) for the C=C bond in the seven-membered ring. The protons on carbons adjacent to the oxygen atoms (ketal functionality) would appear in the downfield aliphatic region (~3.5-4.5 ppm). The remaining aliphatic protons would resonate further upfield.
-
¹³C NMR: The spectrum should show 9 distinct carbon signals. The olefinic carbons would be in the ~120-140 ppm range. The spiro carbon, being a ketal carbon, would be significantly downfield (~90-110 ppm). Carbons bonded to oxygen (C-O) would appear around 60-80 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
3.2.1 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Ionization Method Selection: Electrospray ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation, allowing for accurate mass determination.[4]
-
Instrumentation: Employ a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.[5] These can provide mass accuracy in the sub-5 ppm range, which is essential for confirming the elemental composition.
-
Sample Infusion: Prepare a dilute solution of the compound (~1 ng/µL) in a suitable solvent like methanol or acetonitrile and introduce it into the ESI source.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will measure the mass-to-charge ratio (m/z) of the ions.
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Analysis: The primary goal is to find the ion corresponding to [M+H]⁺. For C₉H₁₄O₂, the expected exact mass of the neutral molecule is 154.0994. The protonated molecule [C₉H₁₅O₂]⁺ should therefore have an m/z of 155.1072. Comparing the measured m/z to the theoretical value confirms the molecular formula.
3.2.2 Expected Fragmentation Pathways While soft ionization minimizes fragmentation, tandem MS (MS/MS) experiments can be performed to deliberately induce it and gain structural insights. The fragmentation of spiroketals is often characterized by cleavages within the ring systems.
Caption: Potential high-level fragmentation pathways for protonated 2,6-Dioxaspiro[4.6]undec-8-ene in MS/MS analysis.
Determination of Core Physicochemical Properties
Chromatographic Purity Analysis
Gas Chromatography (GC) is an ideal method for assessing the purity of volatile, thermally stable compounds like 2,6-Dioxaspiro[4.6]undec-8-ene.
4.1.1 Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column Selection: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a robust starting point. These columns separate compounds primarily based on boiling point.[6]
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Parameters:
-
Injector: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This thermal gradient ensures the elution of the compound and any potential impurities.[6]
-
-
MS Detector: The mass spectrometer can be operated in full scan mode to identify the molecular ion of any eluting peaks, confirming their identity. The peak area percentage from the GC chromatogram provides a quantitative measure of purity.
Boiling Point Determination
The boiling point is a fundamental physical constant. Since no experimental value is published, it must be determined empirically.
4.2.1 Experimental Protocol
-
Methodology: For gram-scale quantities, a standard distillation apparatus under atmospheric pressure can be used. The temperature at which a steady stream of distillate is collected is recorded as the boiling point.
-
Micro-Determination: For smaller quantities, a Siwoloboff apparatus or a differential scanning calorimeter (DSC) can be employed.
-
Theoretical Context: The Clausius-Clapeyron relation can be used to estimate the boiling point at different pressures if a reference point is known.[7] Given the molecular weight and non-polar nature, the boiling point is expected to be in the range of other C9 hydrocarbons or ethers, likely between 150-200 °C at standard pressure.[8]
Solubility Profile
Solubility is a critical parameter for drug development and synthetic chemistry, influencing reaction conditions, purification, and bioavailability.[9]
4.3.1 Experimental Protocol: Equilibrium Solubility Determination
-
Setup: Add an excess amount of 2,6-Dioxaspiro[4.6]undec-8-ene to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent (e.g., hexane, toluene, ethyl acetate, methanol, water).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the solution reaches saturation.[9]
-
Sampling & Analysis: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the clear supernatant, filter it, and dilute it appropriately. Analyze the concentration of the dissolved compound using a calibrated analytical technique like GC or HPLC.
-
Expected Profile: Based on its structure (two ether linkages, a hydrocarbon body), the compound is expected to be freely soluble in non-polar to moderately polar organic solvents like hexane, diethyl ether, and dichloromethane, and sparingly soluble to insoluble in highly polar solvents like water.[9]
Conclusion
This guide establishes a comprehensive framework for the characterization of 2,6-Dioxaspiro[4.6]undec-8-ene. The structural integrity is best confirmed through a combination of high-resolution mass spectrometry and multinuclear NMR. Purity is effectively assessed via GC-MS, while fundamental properties such as boiling point and solvent solubility must be determined through rigorous, well-established experimental protocols. The data and methodologies presented herein provide the necessary foundation for scientists to confidently synthesize, purify, and utilize this promising spiroketal in their research and development endeavors.
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